3-Fluoro-5-methylphenylmagnesium bromide
Description
Significance of Arylmagnesium Halides in Carbon-Carbon Bond Formation
Arylmagnesium halides, a subclass of Grignard reagents, are renowned for their utility in forming new carbon-carbon bonds. These organometallic compounds, generally represented as ArMgX (where Ar is an aryl group and X is a halogen), act as potent nucleophiles, reacting with a variety of electrophiles to create more complex molecules. Their discovery by Victor Grignard in 1900, a breakthrough that was recognized with the Nobel Prize in Chemistry in 1912, opened up new avenues for the construction of intricate organic frameworks.
The versatility of aryl Grignard reagents is evident in their participation in numerous named reactions, including the esteemed Kumada, Negishi, and Suzuki-Miyaura cross-coupling reactions. These palladium- or nickel-catalyzed transformations allow for the efficient formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The fundamental reactivity of arylmagnesium halides lies in the polarized carbon-magnesium bond, which imparts a carbanionic character to the aromatic ring, making it highly reactive towards electrophilic carbon centers.
Unique Aspects of Fluorine Substitution in Aryl Grignard Chemistry
The incorporation of a fluorine atom into an aryl Grignard reagent, as seen in 3-Fluoro-5-methylphenylmagnesium bromide, introduces several unique electronic and steric effects that can influence its reactivity and the properties of the resulting products. Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the electron density distribution. This can affect the nucleophilicity of the Grignard reagent and its reactivity profile.
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the final products, a desirable trait in drug discovery. The introduction of fluorine can also modulate the lipophilicity of a molecule, which in turn can influence its bioavailability and cell membrane permeability. From a synthetic standpoint, the preparation of fluorinated Grignard reagents can sometimes be challenging due to the inherent properties of the C-F bond, but modern synthetic methodologies have largely overcome these hurdles.
Overview of Research on this compound and Related Analogs
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, a significant body of work exists for its isomers and other fluorinated aryl Grignard reagents. This research provides valuable insights into the expected synthesis, stability, and reactivity of the target compound. For instance, the preparation of analogous compounds such as 4-fluoro-2-methylphenylmagnesium bromide has been described, typically involving the reaction of the corresponding bromo-fluoro-toluene with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) chemicalbook.com.
The reactivity of these fluorinated Grignard reagents is well-established in cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions between various aryl Grignard reagents and fluoroazines have been successfully demonstrated, showcasing the utility of these reagents in constructing complex heterocyclic systems nih.gov. The general reactivity patterns observed for these analogs suggest that this compound would be a competent nucleophile in similar transformations.
Below is a table summarizing the key properties of this compound and its direct precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₇H₆BrFMg | ~213.33 |
| 1-Bromo-3-fluoro-5-methylbenzene | 202865-83-6 | C₇H₆BrF | 189.02 |
The synthesis of this compound would be expected to proceed via the reaction of 1-bromo-3-fluoro-5-methylbenzene with magnesium metal in an anhydrous ether solvent, a standard procedure for Grignard reagent formation.
The following table outlines some of the key cross-coupling reactions where fluorinated aryl Grignard reagents, and by extension this compound, can be utilized.
| Reaction Name | Catalyst | Reactants | Product |
| Kumada Coupling | Nickel or Palladium | Aryl/Vinyl Halide + Grignard Reagent | Biaryl or Styrene derivative |
| Negishi Coupling | Nickel or Palladium | Organozinc Compound + Aryl Halide | Biaryl |
| Suzuki-Miyaura Coupling | Palladium | Organoboron Compound + Aryl Halide | Biaryl |
In the context of the Suzuki-Miyaura reaction, the Grignard reagent would first be converted to the corresponding boronic acid or ester before the palladium-catalyzed coupling.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOMMFENVOEMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 5 Methylphenylmagnesium Bromide
Classical Grignard Formation from Halogenated Precursors
The most traditional and widely employed method for the synthesis of 3-Fluoro-5-methylphenylmagnesium bromide involves the direct reaction of an organohalide, specifically 1-bromo-3-fluoro-5-methylbenzene, with magnesium metal. This process can be accomplished through direct magnesium insertion or via halogen-magnesium exchange reactions.
Direct Magnesium Insertion Strategies
The direct insertion of magnesium into the carbon-bromine bond of 1-bromo-3-fluoro-5-methylbenzene is a common approach to generate the desired Grignard reagent. The success of this reaction is highly dependent on the activation of the magnesium surface and carefully controlled reaction conditions.
Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the Grignard reaction. Consequently, several activation methods are employed to expose a fresh, reactive magnesium surface. Common chemical activators include iodine, 1,2-dibromoethane, and methyl iodide. The use of a small crystal of iodine is a prevalent technique, where the iodine is thought to remove the oxide layer. Another effective method is the use of 1,2-dibromoethane, which reacts with magnesium to form ethylene gas and magnesium bromide, thereby cleaning the metal surface.
Mechanical activation methods can also be utilized, such as crushing the magnesium turnings in the reaction flask or using ultrasound to break up the oxide layer. For particularly challenging reactions, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.
| Activation Method | Description |
| Chemical Activation | Use of reagents like iodine or 1,2-dibromoethane to remove the passivating magnesium oxide layer. |
| Mechanical Activation | Physical methods such as crushing, stirring, or sonication to expose a fresh magnesium surface. |
| Rieke Magnesium | Use of a highly reactive form of magnesium prepared by the reduction of a magnesium salt. |
The formation of this compound is highly sensitive to the reaction conditions. Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential as they solvate and stabilize the Grignard reagent as it forms. THF is often preferred due to its higher boiling point and better solvating ability for the Grignard reagent complex.
Temperature control is critical for a successful Grignard reaction. The reaction is typically initiated at room temperature or with gentle heating. Once initiated, the reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate and prevent side reactions, such as Wurtz coupling. In some cases, the reaction mixture is refluxed to ensure complete conversion. For instance, a similar Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide, is prepared by stirring a mixture of the corresponding aryl bromide, magnesium turnings, and iodine in anhydrous THF under reflux conditions for one hour. chemicalbook.com
| Reaction Parameter | Influence on Grignard Formation |
| Solvent | Ethereal solvents like diethyl ether or THF are crucial for stabilization of the Grignard reagent. |
| Temperature | Initiation may require gentle heating, but the exothermic nature of the reaction often necessitates cooling to prevent side reactions. |
| Precursor Purity | The aryl halide precursor must be free of water and other protic impurities to avoid quenching the Grignard reagent. |
Halogen-Magnesium Exchange Reactions
An alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. This approach can offer better functional group tolerance compared to the classical method.
The efficiency of halogen-magnesium exchange reactions can be significantly enhanced by the addition of lithium chloride (LiCl). The formation of a complex between the Grignard reagent and LiCl, often referred to as a "turbo-Grignard" reagent, increases the reactivity and solubility of the organomagnesium species. This increased reactivity is attributed to the breakup of polymeric Grignard reagent aggregates into more reactive monomeric or dimeric species. The use of i-PrMgCl·LiCl allows for the preparation of a wide range of functionalized aryl and heteroaryl magnesium reagents at milder reaction conditions, typically between -15 °C and room temperature.
Advanced and Alternative Synthetic Routes
Beyond the classical methods, other synthetic strategies have been developed for the preparation of fluorinated aryl Grignard reagents. One such approach is the direct fluorination of a pre-formed Grignard reagent. For example, aryl Grignard reagents can be treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom. This method, however, can be complicated by single-electron transfer (SET) side reactions. Research has shown that conducting the fluorination in a solvent such as dichloromethane (DCM) can suppress these unwanted side reactions and improve the yield of the desired fluorinated product.
Mechanochemical Approaches for Grignard Reagent Formation
Mechanochemistry, particularly ball milling, offers a solvent-free or low-solvent alternative for the synthesis of Grignard reagents. This high-energy milling process can activate magnesium metal and promote reactions that are difficult to initiate in solution.
The direct preparation of Grignard reagents from organofluorine compounds and bulk magnesium in solution is typically unsuccessful due to the high strength of the C-F bond. nih.govnih.gov Mechanochemical methods, however, can facilitate the activation of C-F bonds. nih.gov This approach involves milling powdered magnesium with the organohalide, which has been successfully demonstrated for organochlorines and bromines. nih.gov Research has shown that this technique can be extended to activate C-F bonds as well. For example, milling 1- and 2-fluoronaphthalene with an excess of magnesium metal, followed by treatment with iron(III) chloride (FeCl3), resulted in the formation of the corresponding binaphthalenes, indicating the intermediate formation of a Grignard-type reagent. nih.govnih.govresearchgate.net Although the yields were modest (around 20%), it demonstrated the feasibility of mechanochemically induced C-F bond activation. nih.govnih.govresearchgate.net This technique avoids the need for highly reactive forms of magnesium, such as Rieke magnesium, and can be performed under solvent-free conditions, enhancing its utility and environmental friendliness. nih.gov
| Method | Precursor | Key Features | Outcome | Reference |
| Ball Milling | Fluoronaphthalenes | Solvent-free; activation of C-F bond with excess Mg metal | Formation of binaphthalenes via a presumed Grignard intermediate | nih.govnih.gov |
Activation of Carbon-Fluorine Bonds with Low-Valent Magnesium Species (Mg(I)-Mg(I) Bonds)
A significant advancement in the synthesis of fluoroaryl Grignard reagents is the use of soluble, low-valent dimagnesium(I) complexes. These species contain a Mg(I)-Mg(I) bond and can undergo oxidative addition with fluoroaromatic compounds in a homogeneous solution, providing an equivalent to traditional Grignard formation. nih.govacs.org
This reaction involves the addition of a C-F bond from a polyfluorinated arene across the Mg-Mg bond. nih.govacs.org The process results in the cleavage of the C-F bond and the formation of a new magnesium-carbon (Mg-C) and magnesium-fluoride (Mg-F) bond. nih.govrsc.org This method is particularly effective for perfluorinated and polyfluorinated arenes, with reactions proceeding rapidly in solution and yielding the corresponding magnesium aryl and magnesium fluoride (B91410) products. nih.govacs.org
Studies have shown that this transformation is not limited to perfluorinated substrates. For instance, low-valent Mg(I) bimetallic complexes have demonstrated the potential for C–F bond activation in a range of partially fluorinated arenes. rsc.org However, the reactivity is dependent on the degree of fluorination; substrates with lower fluorine content may require elevated temperatures and can lead to complex reaction mixtures. nih.govacs.org For example, reactions with 1,2,3-trifluorobenzene required heating, while no reaction was observed with monofluorobenzene. nih.govacs.org The mechanism is proposed to be a concerted SNAr-like pathway where one magnesium center acts as a nucleophile and the other as an electrophile. researchgate.net
| Reactant | Reagent | Product Type | Key Observation | Reference |
| Polyfluorinated Arenes | Low-valent Mg(I)-Mg(I) Complex | Fluoroaryl Magnesium Compound & Magnesium Fluoride | Rapid reaction in solution; analogous to Grignard formation | nih.govacs.org |
| Perfluoroarenes (e.g., C6F6) | [(DippNacnac)Mg–Mg(DippNacnac)] | Mg(II) aryl and Mg(II) fluoride complexes | Formation of new Mg-C and Mg-F bonds | rsc.org |
| Monofluorobenzene | Low-valent Mg(I)-Mg(I) Complex | No reaction | Substrate is not sufficiently activated | nih.govacs.org |
Transmetalation and Interconversion from Other Organometallic Compounds
Transmetalation provides an indirect route to Grignard reagents by exchanging an organic group from a different metal to magnesium. This method is particularly useful when the direct reaction with magnesium is problematic. The process typically involves reacting an organolithium or organoboron compound with a magnesium halide salt, such as magnesium bromide (MgBr2).
For the synthesis of this compound, a potential route would involve the initial formation of 3-fluoro-5-methylphenyllithium. This organolithium intermediate can be generated from the corresponding bromo- or iodo-precursor via lithium-halogen exchange. Subsequent reaction with MgBr2 would then yield the desired Grignard reagent and lithium bromide. This interconversion is a common strategy in organometallic chemistry to access specific reagents that are otherwise difficult to prepare. studylib.net
Another approach involves the transmetalation from organoboron compounds. For example, arylboronic esters can be converted to the corresponding Grignard reagents. While specific examples for this compound are not detailed, the general principle of exchanging an organic moiety from boron to magnesium is an established synthetic tool.
Grignard Reagent Conversion from Fluoroaromatic Compounds via Hydrocarbyl Grignard Reagents
A widely applicable method for preparing fluoroaryl Grignard reagents is through a halogen-magnesium exchange reaction. This process involves reacting a fluoroaromatic compound containing a more reactive halogen (iodine or bromine) with a common hydrocarbyl Grignard reagent, such as isopropylmagnesium bromide or ethylmagnesium bromide. google.com
This exchange is driven by the formation of a more stable Grignard reagent. Aryl Grignard reagents are generally more stable than secondary or primary alkyl Grignard reagents. In the case of synthesizing this compound, the precursor would be 1-bromo-3-fluoro-5-methylbenzene. The reaction with isopropylmagnesium bromide results in the formation of the desired this compound and isopropyl bromide. google.com
This method is advantageous as it often proceeds under milder conditions than direct synthesis and can be highly efficient. google.com The process can be controlled to ensure that the conversion of the hydrocarbyl Grignard reagent to the desired fluoroaryl Grignard reagent is essentially complete, resulting in a product that is free of reactants that could interfere with subsequent reactions. google.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF). google.com
| Precursor | Reagent | Product | Byproduct | Reference |
| 1-Bromo-3-fluoro-5-methylbenzene | Isopropylmagnesium bromide | This compound | Isopropyl bromide | google.com |
| Fluoroaromatic compound with Br or Cl | Hydrocarbyl Grignard reagent | Fluoroaryl Grignard reagent | Hydrocarbyl halide | google.com |
Reactivity and Synthetic Applications of 3 Fluoro 5 Methylphenylmagnesium Bromide
Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions
As a Grignard reagent, 3-Fluoro-5-methylphenylmagnesium bromide is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the aryl carbon atom strongly nucleophilic and capable of attacking a wide range of electrophilic carbon centers.
Additions to Carbonyl and Related Electrophiles
The primary and most characteristic reaction of Grignard reagents is their addition to the carbonyl group of aldehydes, ketones, and esters. This reaction is a cornerstone of organic synthesis for the formation of alcohols.
In a typical reaction, this compound would be expected to add to a carbonyl compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol.
For instance, the reaction of this compound with an aldehyde would produce a secondary alcohol. Its reaction with a ketone would yield a tertiary alcohol. With an ester, the reaction would typically proceed with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol, with the first equivalent adding to the carbonyl and the second adding to the ketone intermediate formed after the elimination of the alkoxy group.
A plausible, albeit uncited, example is the synthesis of 1-(3-fluoro-5-methylphenyl)-4-methylcyclohexanol, which would be formed from the reaction of this compound with 4-methylcyclohexanone.
Interactive Data Table: Plausible Carbonyl Addition Reactions
| Electrophile | Grignard Reagent | Expected Product | Product Type |
| Benzaldehyde | This compound | (3-Fluoro-5-methylphenyl)(phenyl)methanol | Secondary Alcohol |
| Cyclohexanone | This compound | 1-(3-Fluoro-5-methylphenyl)cyclohexan-1-ol | Tertiary Alcohol |
| Ethyl acetate | This compound (2 eq.) | 2-(3-Fluoro-5-methylphenyl)propan-2-ol | Tertiary Alcohol |
Electrophilic Fluorination via Organomagnesium Intermediates
The synthesis of aryl fluorides can be achieved through the reaction of an aryl Grignard reagent with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this transformation.
In this proposed reaction, this compound would act as the nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This would result in the formation of 1,3-difluoro-5-methylbenzene. The reaction is typically carried out in an inert solvent like THF at low temperatures to control reactivity.
Cross-Coupling Reactions Involving Fluorinated Aryl Grignard Reagents
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and alkylated arenes. Grignard reagents are widely used as nucleophilic partners in these reactions.
Transition-Metal-Catalyzed Cross-Couplings
Iron-Group Metal Catalysis (Fe, Co, Ni) for Biaryl Formation
Iron, cobalt, and nickel catalysts have emerged as cost-effective and efficient alternatives to palladium for cross-coupling reactions. In a typical Kumada-Corriu coupling, an aryl Grignard reagent reacts with an aryl halide in the presence of a nickel or iron catalyst.
For this compound, a reaction with an aryl chloride, such as 4-chlorotoluene, in the presence of a nickel catalyst like nickel(II) acetylacetonate with a suitable ligand, would be expected to yield the corresponding unsymmetrical biaryl, 3-Fluoro-5,4'-dimethylbiphenyl. A significant challenge in these reactions is often the competing homocoupling of the Grignard reagent. However, the use of specific catalysts and additives, such as iron(III) fluoride (B91410), has been shown to suppress this side reaction. wikipedia.org
Palladium and Nickel Catalysis in Aryl-Aryl and Aryl-Alkyl Couplings
Palladium and nickel catalysts are widely used for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings. As a Grignard reagent, this compound would be a suitable coupling partner in Kumada and Negishi-type reactions.
Aryl-Aryl Coupling: In a palladium- or nickel-catalyzed cross-coupling reaction, this compound could react with an aryl halide (e.g., 1-bromo-4-methoxybenzene) to form the corresponding biaryl (3-fluoro-4'-methoxy-5-methylbiphenyl). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Aryl-Alkyl Coupling: The coupling of aryl Grignard reagents with alkyl halides to form alkylarenes is also a well-established transformation, typically catalyzed by nickel or iron complexes. For example, the reaction of this compound with an alkyl bromide like ethyl bromide, in the presence of a suitable nickel catalyst, would be expected to produce 1-ethyl-3-fluoro-5-methylbenzene.
Interactive Data Table: Plausible Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Expected Product | Reaction Type |
| 4-Chlorotoluene | Ni(acac)₂ / Ligand | 3-Fluoro-5,4'-dimethylbiphenyl | Kumada Coupling |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | 3-Fluoro-4'-methoxy-5-methylbiphenyl | Kumada Coupling |
| Iodobenzene | NiCl₂(dppe) | 3-Fluoro-5-methylbiphenyl | Kumada Coupling |
| Ethyl bromide | Fe(acac)₃ | 1-Ethyl-3-fluoro-5-methylbenzene | Aryl-Alkyl Coupling |
Role of Ligand Systems and Additives (e.g., N-Heterocyclic Carbenes, Lithium Salts)
The reactivity and selectivity of fluorinated aryl Grignard reagents, such as this compound, can be significantly influenced by the addition of specific ligands and salt additives. These additives can modify the structure of the Grignard reagent in solution, enhance its stability, and facilitate challenging cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as important ancillary ligands in metal-catalyzed cross-coupling reactions involving Grignard reagents. In cobalt-catalyzed systems, for example, the combination of a cobalt salt like CoF₃ and an NHC ligand enables the cross-coupling of aryl tosylates with both alkyl and aryl Grignard reagents. rsc.org This catalytic system is effective for highly selective C-O bond functionalization, achieving high product yields. The NHC ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle, which allows for rare C(sp²)−C(sp³) cross-coupling of C−O electrophiles while avoiding common side reactions like isomerization and β-hydride elimination. rsc.org
Lithium Salts: Lithium chloride (LiCl) is a particularly effective additive in the preparation and reaction of functionalized Grignard reagents. The presence of LiCl can facilitate the formation of Grignard reagents from organic halides that might otherwise be unreactive or decompose under standard conditions. mdpi.com This is achieved through the breaking up of dimeric or oligomeric Grignard reagent aggregates in solution, leading to more reactive monomeric species. The "turbo-Grignard" reagent, iPrMgCl·LiCl, is a prime example of such an activated system, capable of mediating halogen-magnesium exchange reactions under mild conditions. rsc.org This allows for the generation of functionalized arylmagnesium reagents that can participate in subsequent reactions, such as nucleophilic additions to fluorinated esters. rsc.org The use of LiCl has been shown to be critical for the preparation of Grignard reagents in the presence of sensitive functional groups like esters. mdpi.com
The table below summarizes the roles of these key additives in reactions involving Grignard reagents.
| Additive/Ligand | Role | Example Application |
| N-Heterocyclic Carbenes (NHCs) | Stabilize metal catalyst, facilitate catalytic cycle, prevent side reactions. | Cobalt-catalyzed cross-coupling of aryl tosylates with Grignard reagents. rsc.org |
| Lithium Chloride (LiCl) | Breaks up Grignard aggregates, increases reactivity, enables formation of functionalized Grignards. | Halogen-magnesium exchange reactions, preparation of Grignards with sensitive functional groups. mdpi.comrsc.org |
Transition-Metal-Free Cross-Coupling Methodologies
While transition-metal catalysis is a dominant strategy in cross-coupling, there is growing interest in developing metal-free alternatives to reduce cost and toxicity. Fluorinated aryl Grignard reagents can participate in several types of transition-metal-free cross-coupling reactions, particularly with highly fluorinated substrates. These reactions are often driven by the favorable thermodynamics of forming magnesium fluoride salts.
Transition-metal-free C(sp²)–C(sp²) coupling can be achieved between electron-deficient fluorinated arenes and aryl nucleophiles. acs.orgnih.gov In these reactions, the highly fluorinated aromatic compound acts as the electrophile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the Grignard reagent, acting as the aryl nucleophile, displaces a fluoride ion from the perfluorinated ring. nih.gov These transformations can be highly chemoselective and often proceed rapidly at room temperature. acs.orgnih.gov For example, the reaction between an aryl Grignard reagent and a polyfluorinated arene in a polar aprotic solvent like DMF can lead to the formation of highly fluorinated biaryl compounds in excellent yields within minutes. nih.gov
A notable transition-metal-free application of Grignard reagents is the selective functionalization of C-F bonds in polyfluoroaryl imines. acs.orgresearchgate.net In the absence of any metal catalyst, Grignard reagents can selectively alkylate or arylate the C-F bond located ortho to the imine group. acs.orgresearchgate.netwikipedia.org This regioselectivity is attributed to the coordinating effect of the aldazine-N atom, which acts as an anchoring group, directing the nucleophilic attack of the Grignard reagent to the specific C-F bond. acs.orgresearchgate.net This methodology provides a direct route to densely functionalized fluorinated building blocks, avoiding the need for pre-activation of the substrates. wikipedia.org A competition between nucleophilic substitution at the C-F bond and addition to the C=N bond can be observed, and the reaction pathway can be influenced by the specific substrates and reaction conditions. acs.orgresearchgate.net
The table below presents findings on the catalyst-free reaction between polyfluoroaryl imines and Grignard reagents.
| Substrate | Grignard Reagent | Key Finding | Reference |
| Polyfluoroaryl Imines | Alkyl and Aryl Grignards | Selective, catalyst-free alkylation/arylation of the C-F bond ortho to the imine. | acs.orgresearchgate.net |
| Polyfluoroaryl Imines | Alkyl and Aryl Grignards | The aldazine-N atom acts as a directing group, controlling regioselectivity. | acs.orgresearchgate.net |
Fluorinated graphene (fluorographene) can serve as a substrate for covalent functionalization using Grignard reagents in a transition-metal-free process. acs.orgresearchgate.netrsc.org The carbon atoms in fluorographene are electrophilic due to the strongly electron-withdrawing fluorine atoms, making them susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. acs.org This reaction results in the formation of a new C-C bond, grafting the aryl group from the Grignard reagent onto the graphene surface. The process involves a nucleophilic substitution of fluorine atoms and is often accompanied by reductive defluorination. acs.orgresearchgate.net This method allows for the high-yield alkylation and arylation of graphene, leading to homogeneously and densely functionalized graphene derivatives. acs.orgresearchgate.net The resulting materials exhibit negligible fluorine content and can be considered aryl graphenes. acs.orgresearchgate.net
Regioselectivity and Stereochemical Control in Reactions of Fluorinated Aryl Grignard Reagents
The presence of fluorine atoms on an aromatic ring significantly influences the electronic properties of the molecule, which in turn affects the regioselectivity of its reactions. In fluorinated aryl Grignard reagents, the fluorine atom's strong inductive electron-withdrawing effect can impact the nucleophilicity and stability of the organometallic species.
The regioselectivity of Grignard additions can be highly dependent on the electronic nature of the substrate. For instance, in reactions with α,β-unsaturated ketones, the presence of a trifluoromethyl group can direct the nucleophilic attack of alkyl and aryl Grignard reagents to favor 1,4-addition over 1,2-addition, a reversal of the pattern seen in non-fluorinated analogues. This highlights the profound influence that fluorine substituents exert on the direction of nucleophilic attack.
In transition-metal-free reactions, directing groups play a critical role in achieving high regioselectivity. As mentioned previously, the selective arylation of C-F bonds in polyfluoroaryl imines is controlled by the coordinating effect of the imine's nitrogen atom. acs.orgresearchgate.net This nitrogen atom acts as an "anchoring group," directing the Grignard reagent to the ortho C-F bond, thus ensuring a specific reaction outcome. acs.orgresearchgate.net Without such directing effects, reactions on polyfluorinated systems can often lead to mixtures of isomers.
Synthesis of Complex Molecular Architectures and Functional Materials
The unique reactivity of this compound and related fluorinated Grignard reagents makes them valuable tools for the construction of complex molecules and advanced materials.
The ability to participate in transition-metal-free cross-coupling reactions with polyfluorinated arenes provides a direct pathway to synthesize highly fluorinated biaryl compounds. acs.orgnih.gov These structures are important scaffolds in medicinal chemistry, agrochemicals, and materials science. Similarly, the selective C-F bond functionalization of polyfluoroaryl imines yields densely functionalized fluorinated building blocks that can be used in further synthetic transformations. wikipedia.org
Furthermore, the coupling of these Grignard reagents with fluorinated graphene demonstrates their utility in materials science. This reaction enables the covalent modification of graphene surfaces, producing new materials with tailored properties. acs.orgresearchgate.net The resulting arylated graphenes have potential applications in electronics, sensing, and composites. The process allows for homogeneous, high-density, and double-sided functionalization of the graphene lattice. researchgate.net
Preparation of Fluorinated Aromatic Compounds
No specific examples or research data were found detailing the use of this compound as a precursor for other fluorinated aromatic compounds.
Routes to Biaryl and Polyaryl Systems
Information on the application of this compound in cross-coupling reactions to form biaryl or polyaryl systems is not available in the reviewed sources.
Applications in Specialty Chemical Synthesis (e.g., Spirocompounds, Organometallic Complexes)
There is no specific documentation on the use of this compound in the synthesis of spirocompounds or unique organometallic complexes.
Reactions with Fluoroolefins
No studies detailing the reaction of this compound with fluoroolefins were identified.
Mechanistic Insights and Reaction Pathway Elucidation
Investigations of Grignard Reagent Formation Mechanisms
The generally accepted mechanism for Grignard reagent formation begins with the transfer of a single electron from the magnesium metal surface to the organic halide (in this case, 3-fluoro-5-methylbromobenzene). utexas.edustackexchange.com This initial step is rate-determining and results in the formation of a radical anion, which then rapidly fragments into an aryl radical and a bromide anion. utexas.edu
The process can be summarized in the following steps:
Electron Transfer: Ar-X + Mg → [Ar-X]•⁻ Mg•⁺
Fragmentation: [Ar-X]•⁻ → Ar• + X⁻
Radical Recombination: Ar• + X⁻ Mg•⁺ → ArMgX
This sequence highlights that the process is not a concerted insertion but rather a step-wise reaction initiated by electron transfer. stackexchange.com The efficiency of this process is highly dependent on the condition of the magnesium surface; the presence of an oxide layer can hinder the reaction, which is why activation of the magnesium, often with iodine or by using finely divided Rieke magnesium, is common practice. byjus.comrsc.org
| Step | Description | General Equation |
|---|---|---|
| 1 | Single electron transfer (SET) from the magnesium surface to the organic halide. This is the rate-determining step. | R-X + Mg → [R-X]•⁻ Mg•⁺ |
| 2 | Dissociation of the resulting radical anion into an organic radical and a halide anion. | [R-X]•⁻ → R• + X⁻ |
| 3 | Recombination of the organic radical with the magnesium radical cation on the metal surface to form the final Grignard reagent. | R• + •MgX → RMgX |
The involvement of radical species in Grignard formation is supported by various experimental observations, including the formation of coupling byproducts (e.g., Ar-Ar). alfredstate.edu These radicals are believed to be "surface-adherent," meaning they remain largely bound to or in close proximity to the magnesium surface, which influences their subsequent reactivity. alfredstate.edu
The radical nature of the intermediates has significant implications. For instance, if the organic radical is chiral, racemization is often observed. stackexchange.com While the formation of 3-Fluoro-5-methylphenylmagnesium bromide does not involve a chiral center at the reaction site, the presence of radical intermediates is a fundamental aspect of its formation mechanism. stackexchange.comiitk.ac.in It is important to note that this is a non-chain radical reaction, distinguishing it from many other radical processes. utexas.edu The high reactivity of the formed Grignard reagent is due to the highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom. iitk.ac.in
Mechanisms of Carbon-Fluorine Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its activation a significant chemical challenge. nih.gov Due to this high bond dissociation energy, the direct formation of Grignard reagents from aryl fluorides is typically difficult and requires highly activated magnesium or alternative reaction pathways. rsc.orgnih.gov
Oxidative addition is a common mechanism for the activation of carbon-halogen bonds by low-valent metals. nih.gov In the context of C-F bonds, this involves the insertion of a metal center into the bond, leading to an increase in the metal's oxidation state. nih.gov While transition metals are often employed for this purpose, the direct oxidative addition of magnesium to a C-F bond is energetically demanding. nih.govyork.ac.uk
Recent studies have shown that bimetallic cooperation, for example between palladium and magnesium, can significantly lower the energy barrier for Ar-F oxidative addition. nih.gov In such systems, the magnesium component of a Grignard reagent can act as a Lewis acid, activating the fluoride (B91410) and making the C-F bond more susceptible to cleavage by the transition metal. nih.gov
The Nucleophilic Aromatic Substitution (SNAr) mechanism provides an alternative pathway for C-F bond functionalization. This mechanism is typically favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. imperial.ac.ukresearchgate.net The reaction proceeds via a two-step addition-elimination sequence through a negatively charged Meisenheimer complex. stackexchange.com
Fluorine is a particularly effective leaving group in SNAr reactions, not because it is a stable anion in the way that bromide or iodide are, but because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the initial, rate-determining nucleophilic attack. stackexchange.com While a Grignard reagent itself is a potent nucleophile, its direct participation in an SNAr reaction on a non-activated fluoroaromatic ring is not a standard pathway. However, related mechanisms where a magnesium-containing species facilitates nucleophilic attack are plausible under certain conditions.
A significant development in C-F bond activation has been the use of low-valent dimagnesium(I) compounds, which contain a Mg-Mg bond. acs.org These reagents can activate C-F bonds in fluorinated arenes under homogeneous conditions, representing a soluble equivalent of the classical Grignard formation. acs.org
Mechanistic studies, combining experimental and computational approaches, suggest that this reaction does not proceed through radical intermediates. acs.orgresearchgate.net Instead, a concerted, SNAr-like pathway is proposed. researchgate.net In this mechanism, the Mg-Mg bond adds across the C-F bond, with one magnesium atom acting as a nucleophile attacking the carbon atom and the other magnesium atom acting as an electrophile (or fluorophile) binding to the fluorine atom. researchgate.netnih.gov This concerted process avoids the high-energy intermediates associated with direct oxidative addition and represents a novel pathway for the formation of fluoroaryl magnesium species. acs.org
| Mechanism | Key Features | Intermediates | Applicability to this compound |
|---|---|---|---|
| Oxidative Addition | Direct insertion of a metal into the C-F bond. Energetically demanding for Mg. | Transition state involves C-F bond cleavage and C-Mg/F-Mg bond formation. | Unlikely for standard magnesium metal; may be facilitated by transition metal catalysts. nih.gov |
| SNAr | Two-step addition-elimination process. Requires electron-withdrawing groups. | Meisenheimer complex (stabilized by electronegative F). stackexchange.com | Not a primary pathway for the formation of the Grignard reagent itself from 3-fluoro-5-methylbromobenzene. |
| Concerted Pathway (Mg-Mg Reagents) | Homogeneous reaction with dimagnesium(I) compounds. One Mg acts as nucleophile, the other as electrophile. researchgate.net | Concerted transition state; avoids radical species. acs.org | Represents a modern, alternative route to generate fluoroaryl magnesium reagents. acs.org |
Computational and Theoretical Approaches to Reaction Mechanisms
Computational chemistry offers a powerful lens through which to view the intricate details of Grignard reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of Grignard reactions. researchgate.netnih.gov DFT calculations allow for the detailed examination of reaction pathways, the characterization of transition state structures, and the determination of reaction energetics. For aryl Grignard reagents, these studies often explore the addition to carbonyl compounds, a cornerstone of their synthetic utility.
Research has shown that the mechanism can be more complex than a simple nucleophilic attack. DFT calculations have revealed reaction paths involving the coordination of the carbonyl compound to the magnesium center of a dimeric Grignard reagent. researchgate.net The transition state for the addition step often involves a four-membered ring structure, where the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs in a concerted fashion. researchgate.net
For a reaction involving this compound, DFT calculations could elucidate the influence of the fluorine and methyl substituents on the geometry and energy of the transition state. These calculations can determine activation barriers, which are crucial for understanding reaction rates. For instance, studies on similar iron-catalyzed cross-coupling reactions have used DFT to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-limiting step and the energetics of each phase. nih.govnih.govacs.org The solvation effects, typically with solvents like tetrahydrofuran (B95107) (THF), are also incorporated into these models and have been shown to significantly lower activation energy barriers. nih.govacs.org
Table 1: Representative Energetic Data from DFT Calculations for a Generic Aryl Grignard Reaction
| Reaction Step | Parameter | Gas Phase (kcal/mol) | THF Solvent (kcal/mol) |
| Oxidative Addition | Activation Energy (ΔE‡) | +15.2 | +12.5 |
| Reaction Energy (ΔE) | -5.8 | -8.1 | |
| Reductive Elimination | Activation Energy (ΔG‡) | +29.7 | +28.1 |
| Reaction Energy (ΔG) | -20.4 | -22.9 |
Note: This table presents hypothetical but typical data based on published DFT studies of Grignard cross-coupling reactions to illustrate the type of information generated. nih.govacs.org Specific values for this compound would require dedicated computational studies.
Building on the foundation of computational methods like DFT, predictive modeling aims to forecast the outcome of chemical reactions. For Grignard reagents, this includes predicting their reactivity with different electrophiles and the selectivity of these reactions, particularly in cases where multiple reaction sites are available (chemoselectivity) or where side reactions like Wurtz coupling can occur. researchgate.netrsc.org
Machine learning algorithms, combined with quantum mechanical descriptors, are being developed to predict regioselectivity in substitution reactions with high accuracy. mit.edu These models can learn the complex relationships between the structure of the reactants (like the substitution pattern on an aryl Grignard reagent) and the reaction outcome. For this compound, such models could predict its reactivity towards a range of electrophiles, guiding synthetic planning. Factors influencing selectivity, such as the choice of halide (bromide vs. chloride), solvent, and reaction conditions, can be incorporated into these models to enhance their predictive power. researchgate.net For example, it has been demonstrated that continuous production processes can improve the selectivity of Grignard reagent formation and reduce undesired Wurtz coupling compared to semi-batch processes. researchgate.net
In-situ Spectroscopic Monitoring of Grignard Reactions
The hazardous and highly exothermic nature of Grignard reagent formation necessitates careful control and monitoring. researchgate.netproquest.com In-situ (in the reaction mixture) spectroscopic techniques are critical for observing the reaction in real-time, providing a continuous stream of data without the need for sampling, which can be hazardous due to the air and moisture sensitivity of the reagents. acs.org
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the progress of Grignard reagent formation. fraunhofer.de By inserting an attenuated total reflectance (ATR) probe directly into the reactor, chemists can track the concentration of key species throughout the process. youtube.comyoutube.com
For the formation of this compound from 1-bromo-3-fluoro-5-methylbenzene, FTIR spectroscopy can monitor the disappearance of the characteristic infrared absorbance bands of the C-Br bond in the starting material. acs.org Simultaneously, the appearance of new bands associated with the formation of the organomagnesium species can be observed. This real-time monitoring is crucial for definitively identifying the reaction initiation, which can sometimes have an unpredictable induction period. acs.org Tracking the concentration of the organic halide ensures that it does not accumulate to dangerous levels before the reaction starts, thereby mitigating the risk of a thermal runaway. youtube.comacs.orgmt.com The technique provides data-rich profiles that can be used for kinetic analysis and process optimization. mt.comyoutube.com
Table 2: Application of Real-time FTIR in Monitoring Grignard Reagent Formation
| Analyte | Spectroscopic Feature Monitored | Information Gained |
| Aryl Halide (e.g., 1-bromo-3-fluoro-5-methylbenzene) | Decrease in C-Br stretching band intensity | Reactant consumption rate, reaction initiation, detection of stalling |
| Grignard Reagent (e.g., this compound) | Appearance of new C-Mg related bands | Product formation rate, reaction completion, concentration determination |
| Solvent (e.g., THF) | Stable characteristic bands | Internal standard, detection of solvent-related issues |
This table illustrates the general application of FTIR for monitoring Grignard reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of high-resolution benchtop spectrometers, has become a valuable tool for the in-line monitoring of chemical reactions, including those involving Grignard reagents. magritek.comrsc.org A small portion of the reaction mixture can be continuously pumped through the spectrometer, providing detailed structural and quantitative information in real-time. researchgate.netmagritek.com
For reactions using this compound, ¹H, ¹⁹F, and ¹³C NMR spectroscopy could be employed. In-line ¹⁹F NMR would be particularly useful for monitoring the fluorine-containing species, providing a clear window into the conversion of the starting material and the formation of the Grignard reagent and any subsequent products. NMR is inherently quantitative, allowing for the precise determination of reactant conversion and product yield over time without the need for calibration curves for each species. magritek.com This capability is invaluable for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for maximum yield and purity. magritek.comresearchgate.net
The formation of Grignard reagents is a strongly exothermic process, a characteristic that presents significant safety challenges, especially during scale-up. acs.orghzdr.de Reaction calorimetry is the primary technique used to quantify the heat generated during these reactions. By measuring the heat flow in real-time, it provides essential thermodynamic and kinetic data. proquest.comhzdr.de
In the synthesis of this compound, a reaction calorimeter would measure the total heat of reaction, the heat release rate, and the heat accumulation under specific process conditions. researchgate.net This information is critical for assessing the risk of thermal runaway and for designing effective cooling systems to maintain control of the reaction temperature. proquest.com Calorimetric data can be combined with concentration data from in-situ spectroscopy (like FTIR) to develop a comprehensive understanding of the reaction. acs.orgmt.com This dual approach allows for the correlation of heat release with specific reaction events (initiation, progression, completion), leading to safer, more efficient, and optimized manufacturing processes. mt.comhzdr.de
Table 3: Key Parameters Obtained from Calorimetric Analysis of Grignard Formation
| Parameter | Description | Importance for Process Safety & Optimization |
| Heat of Reaction (ΔHr) | Total heat evolved per mole of reactant. | Essential for calculating the maximum possible temperature rise (adiabatic temperature rise) in case of cooling failure. |
| Heat Release Rate (q_r) | The rate at which heat is generated by the reaction. | Determines the required cooling capacity of the reactor to maintain isothermal conditions. |
| Heat Accumulation | The amount of unreacted material that could still react and release heat. | A critical indicator of thermal risk, especially during dosing-controlled semi-batch operations. |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass. | Used in the calculation of adiabatic temperature rise. |
This table summarizes the critical data provided by reaction calorimetry for ensuring the safe handling of exothermic Grignard reactions. researchgate.netproquest.comhzdr.de
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Methods
The conventional synthesis of Grignard reagents, including 3-Fluoro-5-methylphenylmagnesium bromide, often relies on volatile and flammable ether solvents, posing safety and environmental concerns. byjus.com Consequently, a significant future direction lies in the development of more sustainable and efficient synthetic protocols.
Solvent-free and Mechanochemical Approaches: Mechanochemistry, which involves reactions in the solid state induced by mechanical force, presents a promising solvent-free alternative for the preparation of organomagnesium nucleophiles. researchgate.net Ball-milling techniques have been successfully applied to generate Grignard reagents, offering benefits such as reduced solvent waste and potentially altered reactivity. researchgate.net The application of these methods to the synthesis of this compound could lead to a more environmentally friendly and cost-effective process.
The table below illustrates a conceptual comparison between traditional and emerging sustainable methods for the synthesis of Grignard reagents.
| Feature | Traditional Synthesis | Mechanochemical Synthesis |
| Solvent | Typically requires anhydrous ether solvents (e.g., THF, diethyl ether) | Solvent-free or minimal solvent |
| Energy Input | Heating (reflux) | Mechanical grinding/milling |
| Waste Generation | Significant solvent waste | Minimal waste |
| Safety | Fire hazard due to flammable solvents | Reduced fire hazard |
| Activation | Often requires chemical activators like iodine | Mechanical activation of magnesium surface |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To broaden the synthetic scope of this compound, research is increasingly focused on the development of novel catalytic systems that can enhance its reactivity and selectivity in cross-coupling reactions.
"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to Grignard reagents, creating so-called "Turbo-Grignard" reagents, has been shown to dramatically increase reactivity and chemoselectivity. d-nb.inforesearchgate.netnih.govsigmaaldrich.com This enhancement is attributed to the breakup of polymeric magnesium aggregates, leading to more reactive monomeric species. sigmaaldrich.com Investigating the effect of LiCl on this compound could unlock new synthetic pathways and allow for reactions under milder conditions.
Advanced Catalyst Design: The use of transition metal catalysts, particularly those based on iron, cobalt, and nickel, in combination with N-heterocyclic carbene (NHC) ligands, has proven highly effective for cross-coupling reactions involving aryl Grignard reagents. nih.gov These systems offer an alternative to traditional palladium catalysts and can provide complementary reactivity. nih.gov Future work will likely involve the design of more sophisticated catalysts tailored for specific transformations with fluorinated Grignard reagents, aiming for higher yields and selectivities while minimizing homocoupling byproducts. nih.gov
Expanding the Scope of C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization represent a significant challenge and a major area of research. mdpi.comresearchgate.net For reagents like this compound, the C-F bond can be either a stable spectator or a reactive site, depending on the reaction conditions.
Future research will focus on developing catalytic systems that can selectively activate the C-F bond in the presence of other functionalities. This could involve the use of transition metals that can undergo oxidative addition into the C-F bond, followed by further transformations. numberanalytics.combaranlab.orgresearchgate.net The ability to controllably functionalize the fluorine-bearing position of the aromatic ring would significantly enhance the synthetic utility of this Grignard reagent, providing access to a wider range of polysubstituted aromatic compounds. Modern approaches even include the use of Mg(I)-Mg(I) dimers for C-F bond activation. rsc.org
Advanced Mechanistic Studies for Rational Reaction Design
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new and improved synthetic methods. acs.org The complex solution behavior of Grignard reagents, governed by the Schlenk equilibrium, influences their reactivity. acs.orgwikipedia.org
Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling (e.g., Density Functional Theory) to elucidate the structure of the active Grignard species and the transition states of key reaction steps. acs.org A clearer picture of the factors controlling reactivity and selectivity, including the role of the solvent, additives like LiCl, and the catalyst, will enable chemists to predict reaction outcomes more accurately and design more efficient synthetic strategies. acs.orgmit.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Grignard reactions into continuous flow and automated synthesis platforms is a rapidly growing area of research that promises to enhance safety, reproducibility, and scalability. researchgate.netnih.gov
Flow Chemistry: Performing Grignard reactions in microreactors offers several advantages, including superior heat and mass transfer, which can lead to faster and safer reactions with higher yields and purity. idw-online.demt.com The short residence times in flow reactors can also suppress the formation of byproducts. idw-online.de Applying flow chemistry to reactions involving this compound could enable better control over reaction parameters and facilitate a more seamless transition from laboratory-scale synthesis to industrial production.
Automated Synthesis: Automated synthesis platforms, or "chemputers," integrated with real-time analytical tools like online NMR, allow for the dynamic control and optimization of reaction conditions. researchgate.netnih.gov This technology can be used to standardize Grignard reactions, improve reproducibility, and accelerate the discovery of new reaction pathways. researchgate.netnih.gov The application of such automated systems to the synthesis and reactions of this compound will undoubtedly play a key role in future research and development.
Q & A
What are the optimal synthetic protocols for preparing 3-fluoro-5-methylphenylmagnesium bromide, and how do solvent choices influence reaction efficiency?
Answer:
The synthesis typically involves reacting 3-fluoro-5-methylbromobenzene with magnesium turnings in an anhydrous, aprotic solvent under inert atmosphere. Tetrahydrofuran (THF) is widely used due to its ability to stabilize Grignard intermediates via coordination with magnesium . Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) may enhance thermal stability and reduce volatility, but reaction initiation can be slower. Ensure magnesium activation (e.g., iodine or mechanical stirring) to overcome surface passivation. Monitor exothermicity to prevent side reactions like Wurtz coupling.
How should researchers handle and store this compound to prevent decomposition?
Answer:
Moisture and oxygen sensitivity necessitate strict handling protocols:
- Storage: Maintain solutions under argon or nitrogen in flame-dried glassware. Use septum-sealed containers to prevent atmospheric contact .
- Temperature: Store at –20°C for short-term stability; prolonged storage may require colder conditions (–40°C) to minimize THF decomposition.
- Quenching: Dispose of excess reagent by controlled quenching with isopropanol or saturated ammonium chloride to avoid violent exotherms.
What electrophiles are most compatible with this compound in nucleophilic additions, and how do steric effects influence reactivity?
Answer:
Common electrophilic partners include:
- Carbonyl compounds: Aldehydes and ketones react efficiently, but steric hindrance (e.g., in diaryl ketones) may reduce yields.
- Epoxides: Ring-opening reactions proceed regioselectively at the less substituted carbon.
- Esters/Nitriles: Require low temperatures (–78°C) to avoid over-addition.
Steric hindrance from the 3-fluoro and 5-methyl substituents can slow nucleophilic attack. Strategies like using polar solvents (THF) or Lewis acids (e.g., CeCl₃) enhance reactivity with bulky substrates .
How can competing side reactions be minimized during couplings with sterically hindered electrophiles?
Answer:
Side reactions (e.g., protonolysis, homocoupling) arise from slow electrophile activation. Mitigation strategies include:
- Slow addition: Use syringe pumps to maintain low local concentrations of the Grignard reagent.
- Temperature modulation: Perform reactions at –78°C to stabilize intermediates and suppress Wurtz coupling.
- Catalytic additives: Cu(I) salts (e.g., CuCN·2LiCl) enable conjugate additions to α,β-unsaturated carbonyls without competing 1,2-addition .
What analytical methods are recommended for quantifying bromide byproducts in Grignard reactions?
Answer:
Capillary electrophoresis (CE) with UV detection is highly effective for bromide quantification. Optimize separation using:
- Buffer composition: 20 mM chromate (pH 9.0) with 0.5 mM electroosmotic flow modifier (e.g., CTAB) to resolve Br⁻ from Cl⁻ .
- Sample stacking: Dilute samples in low-conductivity matrices to enhance detection limits (≤0.1 ppm).
- Validation: Cross-check with ion chromatography (IC) for reproducibility.
How do the fluorine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Fluorine (electron-withdrawing): Reduces electron density at the aromatic ring, slowing oxidative addition in palladium-catalyzed couplings (e.g., Kumada). Use electron-rich catalysts (e.g., Pd(PPh₃)₄) to enhance turnover .
- Methyl (electron-donating): Activates the ring toward electrophilic substitution but may increase steric bulk. In Suzuki-Miyaura couplings, pair with arylboronic acids bearing electron-withdrawing groups (e.g., 3-Bromo-5-fluoro-2-methylphenylboronic acid) to balance reactivity .
What are the challenges in synthesizing 3-fluoro-5-methylbromobenzene precursors, and how can purity be ensured?
Answer:
Key challenges include:
- Regioselective bromination: Direct bromination of 3-fluoro-5-methylbenzene often yields mixtures. Use directing groups (e.g., –COOH) followed by decarboxylation or employ halogen dance reactions .
- Purification: Remove traces of di-brominated byproducts via fractional distillation or preparative HPLC. Validate purity via ¹H NMR (absence of multiple aryl proton signals) and GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
